molecular formula C8H12N2 B1317974 1-(Pyridin-2-yl)propan-2-amine CAS No. 51038-40-5

1-(Pyridin-2-yl)propan-2-amine

Cat. No. B1317974
CAS RN: 51038-40-5
M. Wt: 136.19 g/mol
InChI Key: OKWKKGILOAMUGL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)propan-2-amine is a chemical compound with the CAS Number: 51038-40-5 . It has a molecular weight of 136.2 and its IUPAC name is 1-methyl-2-(2-pyridinyl)ethylamine . It is a liquid at room temperature .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another synthesis method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of N-pyridin-2-yl carbamates . It can also react with trans-β-nitrostyrene in the presence of Fe2Ni-BDC catalyst to form pyridyl benzamide .


Physical And Chemical Properties Analysis

The compound has a density of 0.9800 g/mL at 25℃ . Other physical and chemical properties such as boiling point, melting point, and refractive index are not directly available from the search results.

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary : “1-(Pyridin-2-yl)propan-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results or Outcomes : This method allowed for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different reaction conditions .

2. Fungicidal Activity

  • Application Summary : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, which includes “1-(Pyridin-2-yl)propan-2-amine”, have been found to exhibit excellent fungicidal activity .
  • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

3. Anti-tubercular Agents

  • Application Summary : Pyrazinamide derivatives, which include “1-(Pyridin-2-yl)propan-2-amine”, have been used in the design and synthesis of potent anti-tubercular agents .
  • Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

4. C-H Bond Functionalization

  • Application Summary : “1-(Pyridin-2-yl)propan-2-amine” has been used as a bidentate directing group for the functionalization of C-H bonds .
  • Methods of Application : The Shi Auxiliary, a powerful directing group for the hydroxylation of arenes, has been developed from “1-(Pyridin-2-yl)propan-2-amine” through copper-mediated C-H activation .
  • Results or Outcomes : This method allows for the functionalization of C-H bonds, which is a key step in many organic synthesis reactions .

5. Antibacterial Agents

  • Application Summary : Derivatives of 1,3-diazole, which include “1-(Pyridin-2-yl)propan-2-amine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : A series of novel 1,3-diazole derivatives were designed, synthesized, and evaluated for their antibacterial activity .
  • Results or Outcomes : The compounds exhibited significant antibacterial activity .

6. Pharmaceutical Intermediates

  • Application Summary : “1-(Pyridin-2-yl)propan-2-amine” is used as a pharmaceutical intermediate .
  • Methods of Application : It is used in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes : The synthesized pharmaceutical compounds have various therapeutic applications .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

1-pyridin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWKKGILOAMUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586178
Record name 1-(Pyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)propan-2-amine

CAS RN

51038-40-5
Record name α-Methyl-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51038-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-2-pyridin-2-ylethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Hu, J Ma, C Biorn, D Lester-Zeiner… - Journal of medicinal …, 2012 - ACS Publications
A radiolabeled tracer for imaging therapeutic targets in the brain is a valuable tool for lead optimization in CNS drug discovery and for dose selection in clinical development. We report …
Number of citations: 31 pubs.acs.org

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